(R)-3-(苄氧基)-2-(((叔丁氧羰基)氨基)甲基)丙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

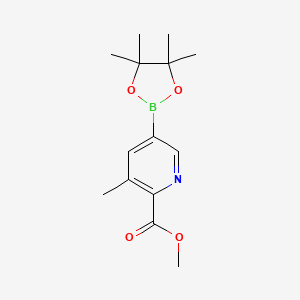

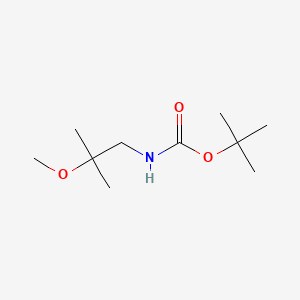

“®-3-(Benzyloxy)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid” is a complex organic compound. It contains a tert-butoxycarbonyl (Boc) group, which is commonly used in peptide synthesis as an Nα-amino protecting group . The Boc group is advantageous in several cases, such as the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties .

Synthesis Analysis

The synthesis of compounds containing the tert-butoxycarbonyl (Boc) group can be achieved using various methods. One such method involves the use of flow microreactor systems, which has been found to be more efficient, versatile, and sustainable compared to batch processes . This method allows for the direct introduction of the Boc group into a variety of organic compounds .Molecular Structure Analysis

The molecular structure of “®-3-(Benzyloxy)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid” is complex due to the presence of the Boc group. The Boc group is a bulky group that can elicit a unique reactivity pattern . This reactivity is due to the crowded nature of the Boc group, which can have implications in chemical transformations .Chemical Reactions Analysis

The Boc group in “®-3-(Benzyloxy)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid” plays a significant role in its chemical reactions. The unique reactivity pattern of the Boc group is highlighted by its characteristic applications, starting from its use in chemical transformations, its relevance in nature, and its implication in biosynthetic and biodegradation pathways .Physical And Chemical Properties Analysis

The physical and chemical properties of “®-3-(Benzyloxy)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid” are influenced by the presence of the Boc group. The Boc group is a bulky group that can affect the reactivity of the compound .科学研究应用

合成与化学性质

科学研究广泛涵盖了结构类似于“(R)-3-(苄氧基)-2-(((叔丁氧羰基)氨基)甲基)丙酸”的化合物的合成和化学性质。重点通常放在开发新的合成方法,以提高此类化合物的产率、纯度和功能化,用于包括材料科学、催化和有机合成中间体在内的各种应用 (Pellissier,2011)。这些研究提供了对如何优化化学反应以有效生产特定化合物的见解。

生物降解和环境归宿

与醚和酯相关的化合物,包括“(R)-3-(苄氧基)-2-(((叔丁氧羰基)氨基)甲基)丙酸”,已被研究其生物降解和环境归宿。例如,对乙基叔丁基醚 (ETBE) 生物降解的研究总结了微生物降解途径以及特定微生物在土壤和地下水中分解此类化合物的作用 (Thornton 等,2020)。这些研究对于理解化学化合物如何与环境相互作用以及它们可能带来的潜在风险或好处至关重要。

抗氧化和抗菌活性

对天然羧酸及其衍生物的研究,包括结构与查询相似的化合物,显示出显着的抗氧化、抗菌和细胞毒活性。这些活性通常与化合物的结构有关,例如羟基和共轭键的数量,这会影响其生物效应 (Godlewska-Żyłkiewicz 等,2020)。此类研究表明在开发新的治疗剂或食品防腐剂添加剂方面具有潜在应用。

潜在治疗应用

虽然没有发现“(R)-3-(苄氧基)-2-(((叔丁氧羰基)氨基)甲基)丙酸”的直接应用,但相关研究指向了探索类似化合物以用于治疗。研究探索了在癌症治疗中使用各种合成和天然化合物,强调了官能团和分子结构在决定其作为候选药物的功效和潜力的重要性 (Zhang 等,2021)。

未来方向

The use of the Boc group in compounds like “®-3-(Benzyloxy)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid” has potential applications in biocatalytic processes . The unique reactivity pattern of the Boc group, along with its implications in biosynthetic and biodegradation pathways, suggests potential future directions in synthetic organic chemistry .

属性

IUPAC Name |

(2R)-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-3-phenylmethoxypropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO5/c1-16(2,3)22-15(20)17-9-13(14(18)19)11-21-10-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,17,20)(H,18,19)/t13-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKHSAIMUACRCDK-CYBMUJFWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(COCC1=CC=CC=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC[C@H](COCC1=CC=CC=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60719287 |

Source

|

| Record name | (2R)-2-[(Benzyloxy)methyl]-3-[(tert-butoxycarbonyl)amino]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60719287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-3-(Benzyloxy)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid | |

CAS RN |

1287146-61-5 |

Source

|

| Record name | (2R)-2-[(Benzyloxy)methyl]-3-[(tert-butoxycarbonyl)amino]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60719287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1-(2-Fluoroethyl)cyclopropyl]methanamine](/img/structure/B596366.png)

![octahydro-1H-cyclopenta[c]pyridine-3,6-dione](/img/structure/B596379.png)

![[4-Tert-butyl-2-(1-methoxycarbonyloxy-2-methylpropan-2-yl)-5-nitrophenyl] methyl carbonate](/img/structure/B596385.png)